molecular formula C8H18O2 B3050370 2-tert-Butyl-2-methyl-1,3-propanediol CAS No. 25462-45-7

2-tert-Butyl-2-methyl-1,3-propanediol

Cat. No.: B3050370
CAS No.: 25462-45-7
M. Wt: 146.23 g/mol
InChI Key: UMBQWJHNUSDWMU-UHFFFAOYSA-N
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Description

2-tert-Butyl-2-methyl-1,3-propanediol is an organic compound with the chemical formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-2-methyl-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of isobutene with formaldehyde in the presence of a strong acid catalyst. This reaction produces this compound as a major product. Another method involves the hydrogenation of 2-tert-Butyl-2-methyl-1,3-dioxane, which is obtained from the reaction of acetone with formaldehyde and isobutene .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves the use of high-pressure hydrogenation and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2-methyl-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-2-methyl-1,3-propanediol is unique due to its tert-butyl and methyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions where selective reactivity is desired .

Properties

IUPAC Name

2-tert-butyl-2-methylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(2,3)8(4,5-9)6-10/h9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBQWJHNUSDWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180143
Record name 1,3-Propanediol, 2-tert-butyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-45-7
Record name 1,3-Propanediol, 2-tert-butyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-tert-butyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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